

JHU37152 for Neuronal Activation with hM3Dq: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemogenetics, a technology that utilizes engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be activated by specific synthetic small molecules, has revolutionized the field of neuroscience. One of the most widely used chemogenetic systems involves the Designer Receptor Exclusively Activated by a Designer Drug (DREADD) hM3Dq, a modified human M3 muscarinic receptor. Activation of hM3Dq by a synthetic ligand engages the Gq signaling pathway, leading to neuronal depolarization and increased firing rates.

JHU37152 is a novel, potent, and brain-penetrant DREADD agonist developed to overcome the limitations of earlier compounds like clozapine-N-oxide (CNO). It exhibits high affinity and efficacy for hM3Dq, allowing for robust and selective neuronal activation in both in vitro and in vivo settings. These application notes provide comprehensive data and detailed protocols for the use of **JHU37152** to activate neurons expressing hM3Dq.

Data Presentation

The following tables summarize the quantitative data for **JHU37152**, facilitating easy comparison of its key pharmacological properties.

Table 1: In Vitro Pharmacological Profile of JHU37152 at hM3Dq



Parameter	Value	Cell Type	Reference
Binding Affinity (Ki)	1.8 nM	Mouse brain sections	[1][2]
Potency (EC50)	5 nM	HEK-293 cells	[1][2]

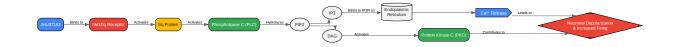
Table 2: In Vivo Efficacy and Dosing of JHU37152 for hM3Dq-mediated Neuronal Activation

Species	Dose Range	Route of Administration	Observed Effect	Reference
Mouse	0.01 - 1 mg/kg	Intraperitoneal (i.p.)	Selective inhibition of locomotor activity in D1-hM3Dq mice.	[1]
Rat	0.01 - 0.3 mg/kg	Intraperitoneal (i.p.)	Robust and selective increases in hM3Dq-stimulated locomotion in rats expressing hM3Dq in tyrosine hydroxylase neurons.	[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the hM3Dq signaling cascade and a typical experimental workflow for using **JHU37152** in chemogenetic studies.

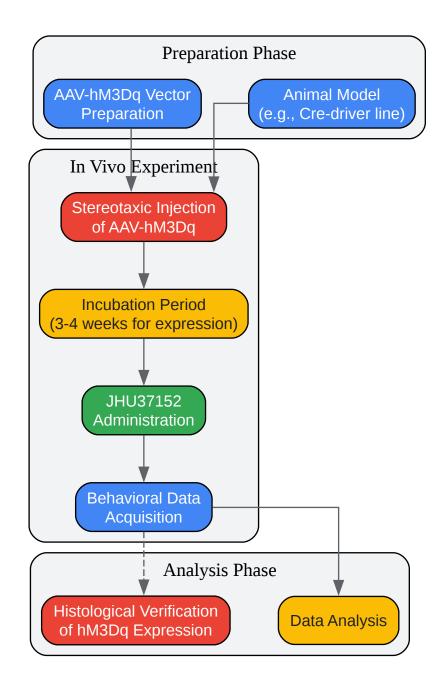




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hM3Dq signaling pathway upon JHU37152 binding.





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References



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- 2. JHU37152 | Novel DREADD ligand | Hello Bio [hellobio.com]
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